AZ960

Description

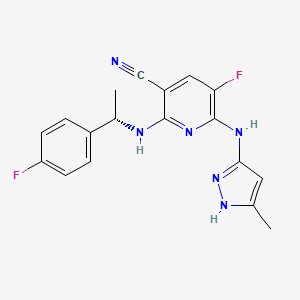

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-[[(1S)-1-(4-fluorophenyl)ethyl]amino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N6/c1-10-7-16(26-25-10)23-18-15(20)8-13(9-21)17(24-18)22-11(2)12-3-5-14(19)6-4-12/h3-8,11H,1-2H3,(H3,22,23,24,25,26)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNXHXDJOIXABJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=C(C=C(C(=N2)NC(C)C3=CC=C(C=C3)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=C(C=C(C(=N2)N[C@@H](C)C3=CC=C(C=C3)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238201 | |

| Record name | AZ-960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905586-69-8 | |

| Record name | AZ-960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905586698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-960 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZ-960 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M63IS9PTJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of AZ960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ960 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] This small molecule has demonstrated significant activity in preclinical studies, primarily through its targeted inhibition of the JAK2/STAT signaling pathway, which is a critical mediator of cell survival, proliferation, and differentiation.[4][5] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and other cancers.[2][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: ATP-Competitive Inhibition of JAK2

This compound functions as a novel ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1][2] This direct inhibition of JAK2's catalytic activity is the primary mechanism through which this compound exerts its cellular effects. The molecule exhibits high affinity for JAK2, as demonstrated by its low nanomolar inhibitory constants.[1][7]

Biochemical Profile and Selectivity

This compound has been extensively profiled in biochemical assays to determine its potency and selectivity against a panel of kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Notes |

| JAK2 | Kᵢ | 0.45 nM | ATP-competitive inhibition[1][7] |

| JAK2 | IC₅₀ | <3 nM | [1][7][8] |

| JAK3 | IC₅₀ | 9 nM | Demonstrates 3-fold selectivity for JAK2 over JAK3[1][7] |

| TrkA | IC₅₀ | ~100 nM | [4][7] |

| Aurora-A | IC₅₀ | ~100 nM | [4][7] |

| FAK | IC₅₀ | ~100 nM | [7] |

A kinase panel screening of 83 kinases revealed that at a concentration of 0.1 µM, this compound inhibited 11 kinases by more than 50%.[9]

Cellular Activity and Downstream Signaling

In cellular contexts, this compound effectively suppresses the JAK2/STAT signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cell lines dependent on JAK2 activity.[1][6]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value | Downstream Effect |

| TEL-JAK2 Ba/F3 | STAT5 Phosphorylation | IC₅₀ | 15 nM | Inhibition of STAT5 signaling[1][9] |

| TEL-JAK2 Ba/F3 | Cell Proliferation | GI₅₀ | 25 nM | Growth inhibition[1][6] |

| TEL-JAK1 Ba/F3 | Cell Proliferation | GI₅₀ | 230 nM | [1][9] |

| TEL-JAK3 Ba/F3 | Cell Proliferation | GI₅₀ | 279 nM | [1][9] |

| TEL-Tyk2 Ba/F3 | Cell Proliferation | GI₅₀ | 214 nM | [1][9] |

| SET-2 (JAK2 V617F) | Cell Proliferation | GI₅₀ | 33 nM | Inhibition of STAT3/5 phosphorylation and induction of apoptosis[1][6] |

| MT-1 (HTLV-1 infected) | Cell Growth | IC₅₀ | - | Growth arrest and apoptosis[4][5] |

| MT-2 (HTLV-1 infected) | Cell Growth | IC₅₀ | - | Growth arrest and apoptosis[4][5] |

| Freshly Isolated AML Cells | Clonogenic Growth | - | - | Significant inhibition[1] |

| Freshly Isolated ATL Cells | Cell Growth | IC₅₀ | 0.3 µM & 0.7 µM (2 cases) | Growth inhibition[4][10] |

| MOLT-4 | Cell Growth | IC₅₀ | 1.2 µmol/L | Growth inhibition, possibly via Aurora A inhibition[4][10] |

Signaling Pathways Modulated by this compound

The primary signaling pathway disrupted by this compound is the canonical JAK2/STAT pathway. Furthermore, this compound has been shown to impact the Pim/BAD/BCL-xL survival signaling axis.

JAK2/STAT Signaling Pathway

Cytokine or growth factor binding to their receptors leads to receptor dimerization and the activation of receptor-associated JAK2. Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[4] JAK2 phosphorylates the recruited STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.[4]

Pim/BAD/BCL-xL Survival Signaling Pathway

In JAK2-dependent cells, the inhibition of JAK2 by this compound leads to a reduction in the expression of Pim1 and Pim2 kinases.[6] Pim kinases are known to phosphorylate and inactivate the pro-apoptotic protein BAD. The inhibition of Pim1 results in decreased phosphorylation of BAD at Ser112.[6][11] Unphosphorylated BAD can then sequester the anti-apoptotic protein BCL-xL, leading to the induction of mitochondrial-mediated apoptosis.[6] Additionally, JAK2 inhibition directly downregulates the transcription of BCL-xL.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. labshake.com [labshake.com]

- 9. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

AZ960: A Potent and Selective ATP-Competitive Inhibitor of JAK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ960, a novel small molecule inhibitor targeting Janus kinase 2 (JAK2). This compound has demonstrated high potency and selectivity for JAK2, making it a valuable tool for investigating JAK2-mediated signaling pathways and a potential therapeutic agent for diseases driven by aberrant JAK2 activity, such as myeloproliferative neoplasms.[1][2] This document details the mechanism of action, selectivity profile, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism and Selectivity

This compound functions as an ATP-competitive inhibitor of the JAK2 kinase.[3][4] Its mode of action involves binding to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation of downstream substrates.[3][4] Kinetic studies have demonstrated that this compound is a tight-binding inhibitor of JAK2.[3]

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| JAK2 | <3 | 0.45 | High potency against the target kinase.[3][5][6] |

| JAK3 | 9 | - | Demonstrates approximately 3-fold selectivity for JAK2 over JAK3.[3][5] |

| TrkA | ~100 | - | Activity observed at higher concentrations.[4][6] |

| Aurora-A | ~100 | - | Activity observed at higher concentrations.[4][6] |

| FAK | ~100 | - | Activity observed at higher concentrations.[4][6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Target Pathway | GI50/IC50 (nM) | Notes |

| TEL-JAK2 Ba/F3 | Cell Proliferation (GI50) | JAK2-driven proliferation | 25 | High sensitivity in a JAK2-dependent cell line.[2][3][7] |

| TEL-JAK1 Ba/F3 | Cell Proliferation (GI50) | JAK1-driven proliferation | 230 | Demonstrates cellular selectivity for JAK2 over JAK1.[3][5] |

| TEL-JAK3 Ba/F3 | Cell Proliferation (GI50) | JAK3-driven proliferation | 279 | Demonstrates cellular selectivity for JAK2 over JAK3.[3][5] |

| TEL-Tyk2 Ba/F3 | Cell Proliferation (GI50) | Tyk2-driven proliferation | 214 | Demonstrates cellular selectivity for JAK2 over Tyk2.[3][5] |

| SET-2 | Cell Proliferation (GI50) | JAK2 V617F-driven proliferation | 33 | Potent inhibition in a human cell line with the JAK2 V617F mutation.[2][3] |

| TEL-JAK2 Cells | STAT5 Phosphorylation (IC50) | JAK2-STAT5 Signaling | 15 | Direct target engagement in a cellular context.[3][5] |

Signaling Pathway and Cellular Consequences

The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a key role in cellular proliferation, differentiation, and survival.[4][8] Constitutive activation of the JAK2/STAT5 pathway is a hallmark of certain hematological malignancies.[4][9] this compound effectively inhibits this pathway by blocking JAK2-mediated phosphorylation of STAT proteins.

In cellular models, this compound has been shown to decrease the phosphorylation of STAT3 and STAT5, leading to the inhibition of cell proliferation and the induction of apoptosis.[2][3] Specifically, in the SET-2 human megakaryoblastic cell line, which harbors the JAK2 V617F mutation, this compound treatment leads to reduced STAT3/5 phosphorylation and subsequent mitochondrial-mediated apoptosis.[2] Furthermore, inhibition of JAK2 by this compound has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-xL, Pim1, and Pim2.[2][5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against JAK family kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK2 kinase (amino acids 808–1132) is used. A synthetic peptide, such as a Tyk2-derived peptide, serves as the substrate.[3]

-

Reaction Mixture: The assay is performed in a buffer solution (e.g., 75 mM HEPES, pH 7.3) containing the JAK2 enzyme, the peptide substrate (e.g., 100 nM), and ATP at a concentration close to its Km (e.g., 15 µM).[3]

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations, typically in a serial dilution format (e.g., 0.003 µM to 30 µM).[3]

-

Reaction and Detection: The kinase reaction is initiated by the addition of ATP and incubated at room temperature. The extent of peptide phosphorylation is measured using a suitable detection method, such as the Caliper LC3000 system, which monitors the separation of phosphorylated and unphosphorylated peptide.[3]

-

Data Analysis: The initial reaction velocities are determined and plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (GI50)

Objective: To assess the effect of this compound on the proliferation of JAK-dependent cell lines.

Methodology:

-

Cell Culture: Ba/F3 cells engineered to express constitutively active TEL-JAK fusion proteins (TEL-JAK1, TEL-JAK2, TEL-JAK3, or TEL-Tyk2) or the human SET-2 cell line are used.[3]

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 2,000-20,000 cells/well).[3]

-

Compound Treatment: After an initial incubation period (e.g., 24 hours), cells are treated with various concentrations of this compound.[3]

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.[3]

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the AlamarBlue assay.[3] The fluorescence or absorbance is measured using a microplate reader.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated by plotting the percentage of cell growth inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

STAT Phosphorylation Assay

Objective: To measure the inhibition of STAT phosphorylation in cells treated with this compound.

Methodology:

-

Cell Treatment: TEL-JAK2 driven Ba/F3 cells or other relevant cell lines are treated with varying concentrations of this compound for a specified time.

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

-

Detection: Following incubation with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the p-STAT5 bands is normalized to the total STAT5 bands to determine the relative level of STAT5 phosphorylation. The IC50 for inhibition of STAT5 phosphorylation is then calculated.

Conclusion

This compound is a potent and selective inhibitor of JAK2 that has proven to be a valuable research tool for elucidating the role of JAK2 in normal and pathological signaling. Its well-characterized mechanism of action and demonstrated cellular activity make it a benchmark compound for studies involving the JAK-STAT pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AZ-960|905586-69-8--Shanghai xingMo Biotechnology [xmobio.com]

- 8. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ960: A Deep Dive into its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ960 is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of various cytokines and growth factors.[1][2][3] Dysregulation of the JAK2 signaling cascade, often through mutations such as JAK2 V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms and various hematological malignancies.[3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound exerts its effects by selectively inhibiting the kinase activity of JAK2.[1][5] This inhibition prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][4][6] The blockade of JAK2/STAT signaling by this compound leads to the induction of growth arrest and apoptosis in cancer cells that are dependent on this pathway for their survival and proliferation.[1][7][8]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Inhibitory Activity of this compound Against JAK Kinases

| Target | Assay Type | Value | Reference |

| JAK2 | Ki | 0.45 nM | [1][5] |

| JAK2 | IC50 | < 3 nM | [1] |

| JAK3 | IC50 | 9 nM | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| TEL-JAK2 driven Ba/F3 | STAT5 Phosphorylation | IC50 | 15 nM | [1] |

| TEL-JAK2 driven Ba/F3 | Cell Proliferation | GI50 | 25 nM | [1][4] |

| TEL-JAK1 driven Ba/F3 | Cell Proliferation | GI50 | 230 nM | [1] |

| TEL-JAK3 driven Ba/F3 | Cell Proliferation | GI50 | 279 nM | [1] |

| TEL-Tyk2 driven Ba/F3 | Cell Proliferation | GI50 | 214 nM | [1] |

| SET-2 (JAK2 V617F) | Cell Proliferation | GI50 | 33 nM | [1][4] |

| MT-1 (HTLV-1 infected) | Cell Proliferation | IC50 | 0.8 µM | [7] |

| MT-2 (HTLV-1 infected) | Cell Proliferation | IC50 | 1 µM | [7] |

Downstream Signaling Pathways Modulated by this compound

The primary downstream effect of this compound is the inhibition of the JAK2/STAT signaling pathway. This has several key consequences for the cell, including the downregulation of anti-apoptotic proteins and cell cycle regulators.

The JAK2/STAT Pathway

Upon cytokine or growth factor binding to their receptors, JAK2 is activated and phosphorylates STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival, proliferation, and differentiation. This compound directly inhibits the initial step of this cascade.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Effects of AZ960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of AZ960, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cellular biology. This document summarizes key quantitative data, details common experimental protocols for studying this compound, and visualizes its impact on critical signaling pathways.

Core Mechanism of Action

This compound is a novel small molecule that acts as a potent inhibitor of JAK2 kinase.[1][2][3] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates.[1] The inhibition of JAK2 by this compound has been shown to induce growth arrest and apoptosis in various cancer cell lines, particularly those with activating mutations in the JAK2 signaling pathway.[1][4][5]

Quantitative Data Summary

The following tables summarize the key in vitro and cellular inhibitory activities of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |

| JAK2 | <3 | 0.45 | 3-fold selectivity for JAK2 over JAK3.[1] |

| JAK3 | 9 | - | |

| TrkA | ~100 | - | Active against other kinases at higher concentrations.[4][6] |

| Aurora-A | ~100 | - | Active against other kinases at higher concentrations.[4][6] |

| ARK5 | <50 (at 0.1 µM) | - | |

| FAK | ~100 | - | Active against other kinases at higher concentrations.[6] |

| TbERK8 | 120 | 1250 |

Table 2: Cellular Activity of this compound in Various Cell Lines

| Cell Line | Cellular Effect | GI50 (nM) | IC50 (nM) for STAT5 Phosphorylation | Key Findings |

| TEL-JAK2 Ba/F3 | Inhibition of proliferation, blocked STAT5 phosphorylation | 25 | 15 | Exhibits 15-30-fold sensitivity for TEL-JAK2-driven STAT5 phosphorylation compared with other JAK family members.[1][7] |

| TEL-JAK1 Ba/F3 | Inhibition of proliferation | 230 | - | |

| TEL-JAK3 Ba/F3 | Inhibition of proliferation | 279 | - | |

| TEL-Tyk2 Ba/F3 | Inhibition of proliferation | 214 | - | |

| SET-2 | Inhibition of proliferation, induction of apoptosis | 33 | - | Reduces both STAT3 and STAT5 phosphorylation levels.[1] |

| MT-1 (HTLV-1 infected) | Growth arrest and apoptosis | 800 | - | Downregulation of phosphorylated Jak2 and Bcl-2 family proteins.[4] |

| MT-2 (HTLV-1 infected) | Growth arrest and apoptosis | 1000 | - | Downregulation of phosphorylated Jak2 and Bcl-2 family proteins.[4] |

| Freshly isolated AML cells | Inhibition of clonogenic growth, induction of apoptosis | - | - | Associated with cleavage of caspase 3 and downregulation of Bcl-xL.[1][6] |

| Freshly isolated ATL cells | Inhibition of proliferation | 300-700 | - | Downregulates levels of p-Jak2, p-Stat3, and p-Stat5.[4] |

| MOLT-4 | Inhibition of growth | 1200 | - | Growth inhibition may be mediated via Aurora A inhibition.[4] |

Key Cellular Effects of this compound

This compound exerts its cellular effects primarily through the inhibition of the JAK/STAT signaling pathway, leading to:

-

Induction of Apoptosis: Treatment with this compound leads to mitochondrial-mediated apoptosis, characterized by the cleavage of caspase 3.[6][7] This is achieved through both direct and indirect regulation of the anti-apoptotic protein BCL-xL.[7]

-

Cell Growth Arrest: this compound effectively inhibits the proliferation of various cell types, particularly those dependent on JAK2 signaling.[1][4][5]

-

Downregulation of STAT Phosphorylation: A primary consequence of JAK2 inhibition by this compound is the reduced phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5.[1][4] This disrupts the signaling cascade that promotes cell survival and proliferation.

-

Modulation of Survival Signaling: this compound has been shown to impact the Pim/BAD/BCL-xL survival signaling pathway.[7] Inhibition of JAK2 leads to decreased expression of PIM1 and PIM2, resulting in reduced phosphorylation of BAD at Ser(112) and a decrease in BCL-xL protein levels.[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cellular effects of this compound.

In Vitro Kinase Assay

-

Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., JAK2).

-

Methodology:

-

Recombinant JAK2 kinase (amino acids 808-1132) is used.[1]

-

A peptide substrate (e.g., Tyk2 peptide) is prepared at a concentration of 100 nM.[1]

-

ATP is added at a concentration of 15 µM.[1]

-

Varying concentrations of this compound (ranging from 0.003 µM to 30 µM) are incubated with the kinase, substrate, and ATP in a suitable buffer (e.g., 75 mM HEPES, pH 7.3).[1]

-

The kinase reaction is monitored using a suitable detection system, such as the Caliper LC3000 system, to measure the initial velocity of the reaction.[1]

-

The mode of inhibition and the inhibition constant (Ki) are determined through inhibition kinetics studies with varied concentrations of ATP and this compound.[1]

-

Cell Proliferation Assay (AlamarBlue Assay)

-

Objective: To assess the effect of this compound on the proliferation of various cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates at an appropriate density (e.g., 2,000-20,000 cells/well).[1]

-

After 24 hours, cells are treated with a range of this compound concentrations.[1]

-

Cells are incubated for a specified period (e.g., 48-72 hours).[1]

-

AlamarBlue reagent (10 µL/well) is added to each well, and the plates are incubated at 37°C in 5% CO2 for 2 hours.[1]

-

Fluorescence is measured using a microplate reader at an excitation of 545 nm and an emission of 600 nm.[1]

-

Data is normalized to the control (untreated cells), and the GI50 (concentration causing 50% growth inhibition) is calculated.[1]

-

Western Blot Analysis for Protein Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., JAK2, STAT3, STAT5).

-

Methodology:

-

Cells are treated with this compound at various concentrations and for different time points.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

After washing, the membrane is incubated with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system.

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of AZ960: A Technical Guide to Target Validation in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of AZ960, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2), in various cancer cell lines. This compound has emerged as a significant tool for investigating the consequences of JAK2 inhibition and as a potential therapeutic agent in malignancies driven by aberrant JAK/STAT signaling.[1][2][3] This document details the biochemical and cellular activity of this compound, the signaling pathways it modulates, and the experimental protocols utilized for its validation.

Biochemical and Cellular Activity of this compound

This compound is a novel inhibitor that demonstrates high affinity and potent inhibition of JAK2 kinase.[1][4] Its activity has been characterized through various biochemical and cellular assays, with key quantitative data summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against Target Kinases

| Target | Parameter | Value (nM) | Notes |

| JAK2 | Ki | 0.45 | ATP-competitive inhibitor[1][3][4][5] |

| JAK2 | IC50 | <3 | [1][6] |

| JAK3 | IC50 | 9 | Demonstrates 3-fold selectivity for JAK2 over JAK3[1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Genetic Background | Parameter | Value (nM) | Downstream Effect |

| TEL-JAK2 Ba/F3 | TEL-JAK2 fusion | GI50 | 25 | Inhibition of STAT5 phosphorylation (IC50 = 15 nM)[1][3] |

| TEL-JAK1 Ba/F3 | TEL-JAK1 fusion | GI50 | 230 | [1] |

| TEL-JAK3 Ba/F3 | TEL-JAK3 fusion | GI50 | 279 | [1] |

| TEL-Tyk2 Ba/F3 | TEL-Tyk2 fusion | GI50 | 214 | [1] |

| SET-2 | JAK2 V617F | GI50 | 33 | Reduction of STAT3 and STAT5 phosphorylation[1][3] |

| MT-1 | HTLV-1 infected T-cell | IC50 | 800 | Downregulation of p-Jak2 and p-Stat3/5[5] |

| MT-2 | HTLV-1 infected T-cell | IC50 | 1000 | Downregulation of p-Jak2 and p-Stat3/5[5] |

| Freshly Isolated ATL Cells (Case 1) | Adult T-cell Leukemia | IC50 | 300 | [5] |

| Freshly Isolated ATL Cells (Case 2) | Adult T-cell Leukemia | IC50 | 700 | [5] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | IC50 | 1200 | [5] |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | Inhibition at 0.1 µM | Notes |

| TrkA | >50% | [1][4][5] |

| Aurora-A | >50% | [1][4][5] |

| FAK | ~50% | [5] |

| ARK5 | <50% | [1] |

| Multiple Others | This compound was profiled against 83 kinases, inhibiting 11 by >50% at 0.1 µM. | [6] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of the JAK/STAT signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.[5][7] Aberrant activation of this pathway is a hallmark of various cancers.[7]

The JAK/STAT Signaling Pathway

Cytokines and growth factors bind to their corresponding transmembrane receptors, leading to the activation of receptor-associated JAKs.[8] Activated JAKs phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[5][8] JAKs then phosphorylate the STATs, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.[5][7][9]

Figure 1: The canonical JAK/STAT signaling pathway.

Mechanism of this compound Action

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of JAK2, preventing the phosphorylation and subsequent activation of STAT proteins.[1][2] This blockade leads to the downregulation of downstream target genes, resulting in growth arrest and apoptosis in cancer cells dependent on this pathway.[1][3][5]

Figure 2: Inhibition of the JAK/STAT pathway by this compound.

Downstream Effects on the Pim/BAD/BCL-xL Survival Pathway

Inhibition of JAK2 by this compound has been shown to affect downstream survival pathways, notably by downregulating the expression of Pim1, Pim2, and the anti-apoptotic protein BCL-xL.[3][6] Reduced Pim1 levels lead to decreased phosphorylation of the pro-apoptotic protein BAD, which in turn promotes apoptosis. The direct reduction in BCL-xL further contributes to this pro-apoptotic effect.[3]

Figure 3: Downstream effects of this compound on survival signaling.

Detailed Experimental Protocols

The validation of this compound's efficacy and mechanism of action relies on a suite of standardized biochemical and cellular assays.

Kinase Inhibition Assay (Enzyme Biochemical Assay)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of a target kinase.

-

Objective: To determine the IC50 and Ki of this compound against recombinant JAK2.

-

Materials:

-

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant JAK2 enzyme, and the peptide substrate.

-

Add varying concentrations of this compound to the reaction wells.

-

Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 15 µM).[1]

-

Incubate the reaction at a controlled temperature for a specific duration.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.

-

For Ki determination, perform the assay with varied concentrations of both ATP and this compound.[1]

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration to calculate the IC50 value. Analyze kinetic data using the Michaelis-Menten equation to determine the Ki.[1]

-

Cell Proliferation Assay (AlamarBlue Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of this compound in cancer cell lines.

-

Materials:

-

Protocol:

-

Seed cells in 96-well plates at a predetermined density (e.g., 2,000-20,000 cells/well) and allow them to attach or stabilize for 24 hours.[1]

-

Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours).[1]

-

Add AlamarBlue reagent (10 µL/well) to each well and incubate for 2-4 hours at 37°C.[1]

-

Measure fluorescence at an excitation wavelength of ~545 nm and an emission wavelength of ~600 nm.[1]

-

Normalize the fluorescence data to the vehicle control and plot the percentage of growth inhibition against the logarithm of this compound concentration to calculate the GI50 value using appropriate software (e.g., Xlfit4).[1]

-

Western Blotting for Phosphoprotein Analysis

This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway.

-

Objective: To assess the effect of this compound on the phosphorylation of JAK2 and STAT proteins.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer buffer and membrane (e.g., PVDF).

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT5, anti-STAT5).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Treat cells with desired concentrations of this compound for a specified time.

-

Lyse the cells and collect the protein lysate.

-

Quantify the protein concentration.

-

Denature protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Experimental Workflows

Visualizing experimental workflows can clarify complex procedures and ensure reproducibility.

Figure 4: Workflow for a cell proliferation assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Probe AZ-960 | Chemical Probes Portal [chemicalprobes.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

AZ960: A Technical Guide to its Role in the Inhibition of STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ960, a potent small molecule inhibitor, and its specific role in the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes the associated signaling cascades.

Introduction: The JAK/STAT Pathway and the Significance of this compound

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade that translates extracellular cytokine and growth factor signals into transcriptional responses, governing fundamental cellular processes such as proliferation, differentiation, and survival[1][2]. The STAT3 protein, a key member of this family, is frequently found to be persistently activated in a wide array of human cancers, where it functions as an oncogene by promoting cell survival and proliferation[2][3][4]. This constitutive activation is often driven by upstream kinases, primarily the Janus kinases[2].

This compound is a potent, ATP-competitive small molecule inhibitor of JAK2 kinase[5][6]. Its high specificity and potency make it an invaluable tool for dissecting the intricacies of JAK2-mediated signaling and a promising scaffold for the development of therapeutics targeting malignancies characterized by aberrant JAK/STAT activity[7][8]. This guide focuses on the core mechanism by which this compound exerts its effects: the inhibition of STAT3 phosphorylation through the direct suppression of JAK2 activity.

Mechanism of Action: Indirect Inhibition of STAT3 Phosphorylation

The activation of STAT3 is a multi-step process initiated by the binding of ligands, such as cytokines and growth factors, to their corresponding transmembrane receptors. This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation[9][10]. Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domains of STAT proteins[1].

Once recruited, STAT3 is directly phosphorylated by JAK2 at a critical tyrosine residue, Tyr705[2][11]. This phosphorylation event is obligatory for the subsequent homodimerization of STAT3 monomers via reciprocal SH2 domain-phosphotyrosine interactions[10][12]. These activated STAT3 dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription[1][9][10].

This compound functions by directly targeting the ATP-binding pocket of JAK2, preventing the kinase from phosphorylating its substrates[2][5]. By inhibiting JAK2, this compound effectively blocks the initial and essential step of STAT3 activation—its tyrosine phosphorylation. This leads to a downstream cascade of effects, including the prevention of STAT3 dimerization, nuclear translocation, and the subsequent modulation of STAT3-dependent gene expression[2][7].

Quantitative Data on this compound Inhibitory Activity

The potency and selectivity of this compound have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

| JAK2 | 0.45 nM | <3 nM | High-potency, ATP-competitive inhibition.[5][6][7] |

| JAK3 | - | 9 nM | Exhibits approximately 3-fold selectivity for JAK2 over JAK3.[5] |

| JAK1 | Less potent than against JAK2 | - | Activity against JAK1 is acknowledged but less pronounced.[1] |

| TYK2 | Less potent than against JAK2 | - | Activity against TYK2 is acknowledged but less pronounced.[1] |

| TrkA | - | ~100 nM | Active against other kinases at higher concentrations.[1][6] |

| Aurora-A | - | ~100 nM | Active against other kinases at higher concentrations.[1][6] |

| FAK | - | ~100 nM | Active against other kinases at higher concentrations.[1][6] |

Table 2: Cellular Proliferation and STAT Phosphorylation Inhibition by this compound

| Cell Line | Genetic Background | Effect Measured | GI₅₀ / IC₅₀ | Downstream Effect |

| TEL-JAK2 Ba/F3 | Engineered to be driven by TEL-JAK2 fusion | STAT5 Phosphorylation | 15 nM | Demonstrates potent inhibition of JAK2-driven signaling.[5][7] |

| TEL-JAK2 Ba/F3 | Engineered to be driven by TEL-JAK2 fusion | Cell Proliferation | 25 nM | Inhibition of proliferation correlates with STAT phosphorylation inhibition.[5][7] |

| TEL-JAK1 Ba/F3 | Engineered to be driven by TEL-JAK1 fusion | Cell Proliferation | 230 nM | Shows selectivity for JAK2-driven proliferation.[5] |

| TEL-JAK3 Ba/F3 | Engineered to be driven by TEL-JAK3 fusion | Cell Proliferation | 279 nM | Shows selectivity for JAK2-driven proliferation.[5] |

| TEL-Tyk2 Ba/F3 | Engineered to be driven by TEL-Tyk2 fusion | Cell Proliferation | 214 nM | Shows selectivity for JAK2-driven proliferation.[5] |

| SET-2 | Human megakaryoblastic, JAK2 V617F mutation | Cell Proliferation | 33 nM | Potently inhibits proliferation in cells with activating JAK2 mutation.[5][7] |

| SET-2 | Human megakaryoblastic, JAK2 V617F mutation | STAT3/5 Phosphorylation | - | Effectively reduces STAT3 and STAT5 phosphorylation levels.[5][7][13] |

| MT-1, MT-2 | HTLV-1-infected T-cells (Adult T-cell Leukemia) | p-Jak2, p-Stat3/5 levels | - | Downregulates phosphorylation of Jak2 and Stat3/5 at 0.1–1 µmol/L.[1] |

| Fresh AML Cells | Primary Acute Myeloid Leukemia cells | Clonogenic Growth | - | Induces apoptosis and inhibits clonogenic growth.[5] |

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound on JAK2.

Caption: Downstream consequences of JAK2 inhibition by this compound on cell survival pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for assessing the activity of this compound.

Protocol 5.1: In Vitro JAK2 Kinase Assay (Biochemical)

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant JAK2.

Objective: To determine the IC₅₀ of this compound against JAK2 kinase.

Materials:

-

Recombinant human JAK2 kinase (e.g., amino acids 808–1132)[5].

-

Kinase substrate peptide (e.g., Tyk2 peptide)[5].

-

Adenosine-5'-triphosphate (ATP).

-

This compound compound, serially diluted.

-

Kinase reaction buffer (e.g., 75 mM HEPES, pH 7.3)[5].

-

Detection system (e.g., Caliper LC3000 mobility shift assay, ADP-Glo™ Kinase Assay).

-

Microplates (e.g., 384-well).

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase reaction buffer. Prepare solutions of JAK2 kinase, substrate peptide, and ATP in kinase reaction buffer. The ATP concentration should be at or near its Kₘ for JAK2 (e.g., 15 µM)[5].

-

Reaction Setup: To each well of the microplate, add the following in order:

-

Kinase reaction buffer.

-

This compound solution at various concentrations (or DMSO for control).

-

Recombinant JAK2 kinase solution.

-

Substrate peptide solution (e.g., 100 nM)[5].

-

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate and Detect: Stop the reaction according to the detection kit manufacturer's instructions. Measure the amount of phosphorylated substrate or ADP produced.

-

Data Analysis:

-

Normalize the data to controls (0% inhibition for DMSO-only, 100% inhibition for no enzyme).

-

Plot the percent inhibition versus the logarithm of this compound concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).

-

Protocol 5.2: Cell-Based STAT3 Phosphorylation Assay (Western Blot)

This protocol measures the effect of this compound on STAT3 phosphorylation within a cellular context.

Objective: To determine the effect of this compound on the levels of phosphorylated STAT3 (p-STAT3) in a cancer cell line with constitutive JAK/STAT signaling (e.g., SET-2 or MT-1 cells)[1][7].

Materials:

-

Human cancer cell line (e.g., SET-2).

-

Complete cell culture medium.

-

This compound compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total-STAT3.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 1 µM) or DMSO (vehicle control) for a defined period (e.g., 1-3 hours)[1][2].

-

Cell Lysis: Aspirate the media, wash cells with cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody for total STAT3 to serve as a loading control.

-

Quantify band intensities and express p-STAT3 levels relative to total STAT3. Observe the dose-dependent decrease in p-STAT3 upon treatment with this compound.

-

Downstream Cellular Consequences of STAT3 Inhibition

The inhibition of STAT3 phosphorylation by this compound triggers significant anti-tumor cellular responses. STAT3 regulates the transcription of numerous genes critical for tumor cell survival and proliferation[4][14].

-

Induction of Apoptosis: A primary consequence of STAT3 inhibition is the induction of apoptosis, or programmed cell death[7][8]. STAT3 normally upregulates the expression of anti-apoptotic proteins such as Bcl-xL, Bcl-2, and Mcl-1[1][10]. By blocking STAT3 activation, this compound leads to the downregulation of these survival proteins, tipping the cellular balance towards apoptosis[1][7][8]. This effect has been observed in various cancer cell lines, including those from adult T-cell leukemia and acute myelogenous leukemia[1][5][8].

-

Growth Arrest: In addition to apoptosis, inhibition of the JAK2/STAT3 axis by this compound causes growth arrest[5][8]. This is linked to the role of STAT3 in promoting the expression of cell cycle regulators like Cyclin D1[4][12]. Treatment of HTLV-1-infected T-cells with this compound resulted in a prominent accumulation of cells in the sub-G1 phase of the cell cycle, a characteristic feature of apoptosis[1].

Conclusion

This compound serves as a powerful and selective inhibitor of JAK2 kinase. Its primary role in the context of STAT3 signaling is indirect but definitive: by inhibiting JAK2, it prevents the critical tyrosine phosphorylation of STAT3 required for its activation. This blockade of the JAK2/STAT3 signaling axis leads to potent anti-proliferative and pro-apoptotic effects in cancer cells dependent on this pathway. The detailed data and protocols presented herein underscore the utility of this compound as a research tool for elucidating JAK/STAT signaling and provide a foundation for the rational design of targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of the JAK2 inhibitor, this compound, on Pim/BAD/BCL-xL survival signaling in the human JAK2 V617F cell line SET-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel Jak2 inhibitor, induces growth arrest and apoptosis in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sapphire Bioscience [sapphirebioscience.com]

- 14. researchgate.net [researchgate.net]

The JAK2 Inhibitor AZ960: A Technical Guide to its Impact on Myeloproliferative Neoplasm Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the overproduction of one or more myeloid cell lineages. A key driver in many MPNs is the constitutive activation of the Janus kinase (JAK) signaling pathway, frequently due to a V617F mutation in JAK2. This has made JAK2 a prime therapeutic target. AZ960 is a potent and selective small molecule inhibitor of JAK2, which has been instrumental in elucidating the downstream consequences of JAK2 inhibition in MPN models. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on signaling pathways, and detailed protocols for its evaluation in preclinical MPN models.

Data Presentation: Efficacy of this compound

The inhibitory activity of this compound has been quantified in various preclinical models. The following tables summarize the key quantitative data regarding its potency and cellular effects.

| Parameter | Value | Cell Line/System | Reference |

| Ki (JAK2) | 0.45 nM (0.00045 µM) | In vitro kinase assay | [1] |

| GI50 | 25 nM (0.025 µM) | TEL-JAK2 driven Ba/F3 cells | [1] |

| GI50 | 33 nM (0.033 µM) | SET-2 (human megakaryoblastic, heterozygous for JAK2 V617F) | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Fusion Protein/Mutation | Effect of this compound | Reference |

| TEL-JAK2 Ba/F3 | TEL-JAK2 | Inhibition of STAT5 phosphorylation and cell proliferation | [1] |

| SET-2 | JAK2 V617F | Decreased STAT3/5 phosphorylation, inhibition of cell proliferation, and induction of apoptosis | [1] |

Table 2: Cellular Effects of this compound in Myeloproliferative Neoplasm Model Cell Lines

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway and consequently impacting downstream survival pathways.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immunity. In MPNs, constitutive activation of JAK2 leads to persistent downstream signaling.

The Pim/BAD/BCL-xL Survival Pathway

Inhibition of JAK2 by this compound has been shown to induce apoptosis through the modulation of the Pim/BAD/BCL-xL signaling axis.[1] JAK2 inhibition leads to decreased expression of Pim-1 and Pim-2 kinases.[1] This reduction in Pim kinase activity results in decreased phosphorylation of the pro-apoptotic protein BAD at Ser112.[1] Unphosphorylated BAD is then free to sequester the anti-apoptotic protein BCL-xL, leading to the induction of mitochondrial-mediated apoptosis.[1] Furthermore, JAK2 inhibition directly downregulates the transcription of BCL-xL.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects in myeloproliferative neoplasm models.

Experimental Workflow Overview

The following diagram outlines a typical workflow for evaluating a JAK2 inhibitor like this compound.

Western Blot Analysis of JAK-STAT Signaling

This protocol is designed to assess the phosphorylation status of JAK2 and STAT5 in response to this compound treatment.

Materials:

-

MPN cell lines (e.g., SET-2)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture MPN cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or DMSO for the desired time points.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an ECL detection system.

-

Use β-actin as a loading control to ensure equal protein loading.

-

Cell Proliferation Assay (MTT Assay)

This assay measures cell viability and proliferation to determine the GI50 of this compound.

Materials:

-

MPN cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

-

Drug Treatment:

-

After allowing cells to adhere (for adherent cells) or stabilize, treat them with a serial dilution of this compound or DMSO.

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control and plot a dose-response curve to determine the GI50 value.

-

In Vivo Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model of myeloproliferative neoplasm.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

MPN cell line (e.g., SET-2)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation:

-

Subcutaneously inject a suspension of MPN cells (often mixed with Matrigel to enhance tumor formation) into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

-

Tumor Monitoring:

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Tumor tissue can be further processed for histological or immunohistochemical analysis (e.g., staining for p-STAT5).

-

Conclusion

This compound serves as a powerful tool for investigating the pathobiology of myeloproliferative neoplasms and the therapeutic potential of JAK2 inhibition. Its well-characterized potency and mechanism of action provide a solid foundation for further research and drug development efforts targeting the JAK-STAT pathway in hematological malignancies. The data and protocols presented in this guide are intended to facilitate the design and execution of robust preclinical studies aimed at advancing our understanding and treatment of MPNs.

References

An In-depth Technical Guide to the In Vitro Pharmacodynamics of Osimertinib (AZD9291)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the in vitro pharmacodynamics of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It covers its mechanism of action, inhibitory potency against various EGFR mutations, and impact on downstream signaling pathways.

Introduction

Osimertinib (AZD9291) is a potent, oral, irreversible, and mutant-selective EGFR inhibitor.[1][2] It was developed to target both the sensitizing mutations in EGFR (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] A key feature of Osimertinib is its relative sparing of wild-type (WT) EGFR, which is associated with a reduction in dose-limiting toxicities like rash and diarrhea.[5]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR kinase activity.[6] It selectively and covalently binds to the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[3][6] This covalent bond formation leads to a prolonged and potent inhibition of EGFR signaling. A structural model illustrates that the pyrimidine core of Osimertinib forms two hydrogen bonds with the hinge region (Met-793), while the acrylamide group forms the covalent bond with Cys-797.[6]

Quantitative Analysis of In Vitro Potency

The in vitro potency of Osimertinib has been extensively evaluated across a panel of cell lines harboring various EGFR mutations as well as wild-type EGFR. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against sensitizing and T790M resistance mutations, with significantly lower activity against wild-type EGFR.

Table 1: IC50 Values of Osimertinib (AZD9291) in EGFR Phosphorylation Assays

| Cell Line | EGFR Mutation Status | Mean IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 17 | [7] |

| H3255 | L858R | 54 | [6] |

| H1650 | Exon 19 deletion / PTEN loss | 13 | [6] |

| H1975 | L858R / T790M | 15 | [7] |

| PC-9VanR | Exon 19 deletion / T790M | 6 | [7] |

| LoVo | Wild-Type | 480 | [6] |

| A431 | Wild-Type | 1684 | [7] |

| NCI-H2073 | Wild-Type | 1865 | [6] |

Data represents geomean IC50 values from phospho-EGFR ELISA after 2 hours of compound treatment.

Table 2: Apparent IC50 Values of Osimertinib (AZD9291) from Recombinant Enzyme Assays

| EGFR Mutant Form | Apparent IC50 (nM) | Reference |

| L858R | 12 | [6][8] |

| L858R / T790M | 1 | [6][8] |

Note: For irreversible inhibitors, IC50 values are time-dependent.[6]

Impact on Downstream Signaling Pathways

Osimertinib effectively inhibits the phosphorylation of EGFR, which in turn blocks key downstream signaling pathways crucial for cell proliferation and survival.[6] Studies have shown that treatment with Osimertinib leads to a potent inhibition of AKT and ERK phosphorylation in EGFR mutant cell lines.[6][9] This disruption of signaling ultimately induces apoptosis (programmed cell death), evidenced by the cleavage of PARP and modulation of apoptosis-related proteins like Bim and Mcl-1.[9][10]

Caption: EGFR signaling pathway and inhibition by Osimertinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used to characterize the pharmacodynamics of Osimertinib.

EGFR Cellular Phosphorylation Assay (ELISA-based)

This assay quantifies the level of EGFR phosphorylation in cellular extracts to determine the inhibitory potency of a compound.

-

Cell Culture and Seeding: Tumor cell lines (e.g., PC-9, H1975) are seeded in 384-well plates (10,000 cells/well) and incubated overnight at 37°C with 5% CO2.[1]

-

Compound Treatment: Cells are treated with serially diluted concentrations of Osimertinib (or other TKIs) for a specified duration (e.g., 2 hours).[1][11]

-

Cell Lysis: The medium is aspirated, and a lysis buffer is added to each well to extract cellular proteins.[1]

-

ELISA Procedure:

-

A 384-well plate is coated with a capture antibody specific for total EGFR and blocked with 3% BSA.[1]

-

15µL of the cell lysate is transferred to the coated plate and incubated for 2 hours.[1]

-

The plate is washed, and a detection antibody specific for phosphorylated EGFR (p-EGFR) is added and incubated for 2 hours.[1]

-

After another wash, a fluorogenic peroxidase substrate (e.g., QuantaBlu) is added.[1]

-

A stop solution is added, and fluorescence is measured on a plate reader (Excitation: 352nm, Emission: 460nm).[1]

-

-

Data Analysis: The fluorescence data is used to generate dose-response curves, from which IC50 values are calculated.[1]

Cell Proliferation / Growth Inhibition Assay (e.g., MTT or SRB Assay)

This assay measures the effect of the compound on the proliferation and viability of cancer cell lines.

-

Cell Seeding: Cells are seeded in 96-well or 384-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Exposure: Cells are treated with a range of Osimertinib concentrations for a prolonged period (e.g., 72 hours).[8][12]

-

Viability Staining:

-

For MTT Assay: MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan crystals. The crystals are then solubilized, and the absorbance is read.[12]

-

For Sulforhodamine B (SRB) Assay: Cells are fixed, and the SRB dye, which binds to total cellular protein, is added. After washing, the bound dye is solubilized, and absorbance is measured.[8]

-

-

Data Analysis: Absorbance readings are used to determine the percentage of cell growth inhibition relative to untreated controls, and IC50 values are calculated.

Caption: General workflow for in vitro cellular assays.

Conclusion

The in vitro pharmacodynamic profile of Osimertinib (AZD9291) demonstrates its high potency and selectivity for EGFR harboring sensitizing and T790M resistance mutations.[6][13] Through irreversible binding to Cys-797, it effectively shuts down EGFR phosphorylation and downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in mutant cancer cells.[6][9] These preclinical characteristics established a strong foundation for its successful clinical development and its role as a standard-of-care treatment for patients with EGFR-mutated non-small cell lung cancer.[13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. AZD9291 in epidermal growth factor receptor inhibitor—resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in Targeted Therapy: The Role of AZD9291 in Overcoming EGFR Resistance in Lung Adenocarcinoma [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for AZ960 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ960 is a potent and highly selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4][5] The JAK/STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[6][7] Dysregulation of this pathway, particularly through mutations like JAK2 V617F, is implicated in various myeloproliferative neoplasms and cancers.[4][8] this compound serves as a valuable research tool for investigating the roles of JAK2 in normal and pathological cell signaling and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][8] This blockade of the JAK/STAT pathway leads to the inhibition of cell proliferation, induction of growth arrest, and apoptosis in cell lines dependent on JAK2 signaling.[1][6][9] Specifically, in the human megakaryoblastic cell line SET-2, which harbors the JAK2 V617F mutation, this compound treatment has been shown to decrease the phosphorylation of STAT3 and STAT5, leading to mitochondrial-mediated apoptosis.[8][10] This is associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3][6][9]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |

| JAK2 | <3[1][2] | 0.45[1][3][11] | Highly potent and selective for JAK2. |

| JAK3 | 9[1][2] | - | Exhibits 3-fold selectivity for JAK2 over JAK3.[1] |

| TrkA | ~100[3][6] | - | Active against other kinases at higher concentrations. |

| Aurora-A | ~100[3][6] | - | Active against other kinases at higher concentrations. |

| FAK | ~100[3][6] | - | Active against other kinases at higher concentrations. |

Table 2: Cellular Activity of this compound in Various Cell Lines

| Cell Line | Cell Type | Key Mutation | GI50 (nM) | Downstream Effects |

| TEL-JAK2 Ba/F3 | Murine pro-B | Constitutively active TEL-JAK2 fusion | 25[1][8][10] | Inhibition of STAT5 phosphorylation.[1][8][10] |

| TEL-JAK1 Ba/F3 | Murine pro-B | Constitutively active TEL-JAK1 fusion | 230[1] | Demonstrates selectivity for JAK2-driven proliferation. |

| TEL-JAK3 Ba/F3 | Murine pro-B | Constitutively active TEL-JAK3 fusion | 279[1] | Demonstrates selectivity for JAK2-driven proliferation. |

| TEL-Tyk2 Ba/F3 | Murine pro-B | Constitutively active TEL-Tyk2 fusion | 214[1] | Demonstrates selectivity for JAK2-driven proliferation. |

| SET-2 | Human megakaryoblastic | JAK2 V617F[8] | 33[1] | Inhibition of STAT3/5 phosphorylation, induction of apoptosis.[1][8] |

| MT-1 | Human T-cell leukemia | HTLV-1 infected | ~300-700 | Downregulation of p-Jak2 and p-Stat3/5, induction of growth arrest and apoptosis.[6] |

| MT-2 | Human T-cell leukemia | HTLV-1 infected | ~300-700 | Downregulation of p-Jak2 and p-Stat3/5, induction of growth arrest and apoptosis.[6] |

Experimental Protocols

Protocol 1: Cell Proliferation Assay using AlamarBlue

This protocol is designed to determine the half-maximal growth inhibition (GI50) of this compound in a chosen cell line.

Materials:

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Complete cell culture medium appropriate for the cell line

-

96-well clear-bottom black plates

-

AlamarBlue reagent

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-20,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.[1]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.[1]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A common concentration range to test is 0.003 µM to 30 µM.[1]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]

-

-

AlamarBlue Assay:

-

Data Analysis:

-

Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log concentration of this compound.

-

Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

-

Protocol 2: Western Blot Analysis of STAT Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins.

Materials:

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT3, anti-phospho-STAT5, anti-STAT3, anti-STAT5, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM) for a specified time (e.g., 1-3 hours).[6]

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-